molecular formula C18H37ClN3O8PS B14758881 7-Epi Clindamycin 2-Phosphate Ammonium Salt

7-Epi Clindamycin 2-Phosphate Ammonium Salt

Cat. No.: B14758881
M. Wt: 522.0 g/mol
InChI Key: CHSMZLBKMOUDDV-FUNGHFQFSA-N
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Preparation Methods

The synthesis of 7-Epi Clindamycin 2-Phosphate Ammonium Salt involves a series of chemical reactions starting from clindamycin. The process typically includes the following steps :

    Chemical Transformation: Clindamycin undergoes a series of chemical transformations to introduce the phosphate group and the ammonium salt.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity.

Chemical Reactions Analysis

7-Epi Clindamycin 2-Phosphate Ammonium Salt can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound can undergo substitution reactions where certain groups in the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

7-Epi Clindamycin 2-Phosphate Ammonium Salt has several applications in scientific research :

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of clindamycin derivatives.

    Biology: The compound is used in biological research to understand the mechanisms of antibiotic resistance and the interaction of antibiotics with bacterial cells.

    Medicine: Although not used therapeutically, it serves as a model compound in the development of new antibiotics and in pharmacological studies.

    Industry: It is utilized in the pharmaceutical industry for quality control and in the synthesis of other related compounds.

Comparison with Similar Compounds

7-Epi Clindamycin 2-Phosphate Ammonium Salt is unique compared to other clindamycin derivatives due to its specific chemical structure and properties. Similar compounds include:

    Clindamycin Hydrochloride: Used for oral administration and has a similar antimicrobial spectrum.

    Clindamycin Phosphate: A prodrug of clindamycin used for intramuscular or intravenous injection.

    Lincomycin: The parent compound from which clindamycin is derived, with a broader spectrum of activity.

These compounds share similar mechanisms of action but differ in their pharmacokinetics and clinical applications.

Properties

Molecular Formula

C18H37ClN3O8PS

Molecular Weight

522.0 g/mol

IUPAC Name

azanium;[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS.H3N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H3/t9-,10+,11?,12-,13-,14?,15-,16?,18-;/m1./s1

InChI Key

CHSMZLBKMOUDDV-FUNGHFQFSA-N

Isomeric SMILES

CCC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)[O-])O)O)[C@@H](C)Cl.[NH4+]

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)[O-])O)O)C(C)Cl.[NH4+]

Origin of Product

United States

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